molecular formula C12H9N3O4S B5064805 N-[(5E)-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE

N-[(5E)-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B5064805
M. Wt: 291.28 g/mol
InChI Key: QIQKNAUZGZZOBO-UXBLZVDNSA-N
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Scientific Research Applications

Comparison with Similar Compounds

N-[(5E)-5-[(4-Nitrophenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities .

Properties

IUPAC Name

N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c1-7(16)13-12-14-11(17)10(20-12)6-8-2-4-9(5-3-8)15(18)19/h2-6H,1H3,(H,13,14,16,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQKNAUZGZZOBO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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